molecular formula C20H17N B14128478 3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine

3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine

Katalognummer: B14128478
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: AZGXRCUBHFAFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with an amine group and a phenylvinyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, the amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the phenylvinyl and biphenyl structures may participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine is unique due to its combination of a biphenyl structure, phenylvinyl substituent, and amine group. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C20H17N

Molekulargewicht

271.4 g/mol

IUPAC-Name

4-phenyl-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C20H17N/c1-15(16-8-4-2-5-9-16)19-14-18(12-13-20(19)21)17-10-6-3-7-11-17/h2-14H,1,21H2

InChI-Schlüssel

AZGXRCUBHFAFKJ-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.